molecular formula C10H9NO3S2 B1417664 Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate CAS No. 924869-00-1

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1417664
CAS No.: 924869-00-1
M. Wt: 255.3 g/mol
InChI Key: PJRXOHCXRAOUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone derivatives under basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its possible use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and heterocyclic structure but differ in the ring system.

    Thiazolidines: Another class of thiazole-containing compounds with diverse biological activities.

Uniqueness

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole and thiophene rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 4-hydroxy-2-thiophen-2-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S2/c1-2-14-10(13)7-8(12)11-9(16-7)6-4-3-5-15-6/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRXOHCXRAOUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654634
Record name 5-[Ethoxy(hydroxy)methylidene]-2-(thiophen-2-yl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-00-1
Record name 5-[Ethoxy(hydroxy)methylidene]-2-(thiophen-2-yl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.